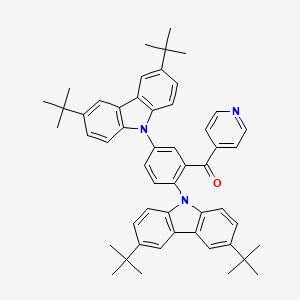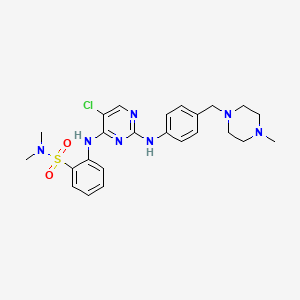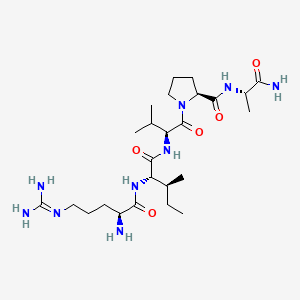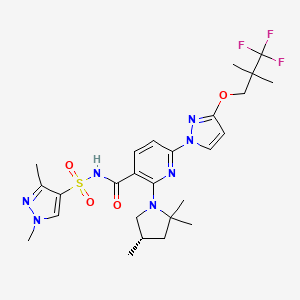
Elexacaftor
Vue d'ensemble
Description
Elexacaftor est une petite molécule utilisée comme correcteur du régulateur de conductance transmembranaire de la mucoviscidose (CFTR). Il est principalement utilisé en association avec le tezacaftor et l'ivacaftor pour le traitement de la mucoviscidose chez les patients présentant une mutation F508del-CFTR . Cette association thérapeutique, commercialisée sous le nom de Trikafta, a considérablement amélioré les résultats cliniques des patients atteints de mucoviscidose .
Applications De Recherche Scientifique
Elexacaftor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CFTR correctors and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and protein folding.
Industry: Utilized in the development of new CFTR modulators and combination therapies.
Mécanisme D'action
Target of Action
Elexacaftor is a small molecule that primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . The CFTR protein is an epithelial chloride channel, and its proper function is critical in maintaining fluid and electrolyte homeostasis of various epithelial surfaces .
Mode of Action
This compound acts as a CFTR corrector . It modulates CFTR proteins to facilitate their trafficking to the cell surface for incorporation into the cell membrane . This compound and tezacaftor bind to different sites on the CFTR protein and have an additive effect in facilitating the cellular processing and trafficking of F508del-CFTR to increase the amount of CFTR protein delivered to the cell surface compared to either molecule alone .
Biochemical Pathways
The action of this compound affects the CFTR protein processing and trafficking pathways . By correcting the CFTR protein, this compound helps to alleviate the over-accumulation of dehydrated mucus in the lung, which impairs the ability of the lung to expel inhaled pathogens, causing chronic infection, inflammation, and fibrosis .
Result of Action
The result of this compound’s action is an increase in the number of mature CFTR proteins present at the cell surface . This leads to improved ion transport and alleviation of Cystic Fibrosis (CF) symptoms. Additionally, this compound has been shown to have anti-inflammatory effects, downregulating systemic and immune cell-derived inflammatory cytokines .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Elexacaftor plays a crucial role in biochemical reactions by interacting with the CFTR protein. It binds to specific sites on the CFTR protein, facilitating its proper folding and trafficking to the cell membrane. This interaction increases the number of functional CFTR proteins on the cell surface, which is essential for chloride ion transport. This compound’s action is synergistic with other CFTR modulators like ivacaftor, which enhances the gating function of CFTR, and tezacaftor, which also aids in CFTR trafficking .
Cellular Effects
This compound significantly impacts various cell types, particularly epithelial cells in the lungs, pancreas, and intestines. By increasing the functional expression of CFTR on the cell surface, this compound improves chloride ion transport, which is critical for maintaining fluid balance and mucus clearance in epithelial tissues. This leads to reduced mucus viscosity, improved airway hydration, and enhanced clearance of pathogens. Additionally, this compound influences cell signaling pathways and gene expression related to inflammation and immune response, contributing to overall improved cellular function in cystic fibrosis patients .
Molecular Mechanism
At the molecular level, this compound binds to the CFTR protein and corrects its misfolding caused by the F508del mutation. This binding stabilizes the protein, allowing it to be processed and trafficked to the cell surface. This compound works by interacting with multiple domains of the CFTR protein, enhancing its stability and function. This correction mechanism is crucial for restoring the chloride channel activity of CFTR, which is impaired in cystic fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound rapidly increases the amount of functional CFTR on the cell surface. Over prolonged periods, studies have shown that this compound maintains its efficacy, with sustained improvements in CFTR function and stability. The compound’s stability and degradation in vitro and in vivo can influence its long-term effectiveness. Continuous exposure to this compound has demonstrated persistent benefits in cellular function and chloride transport .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to partially correct CFTR function, while higher doses result in more significant improvements. At very high doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver function and overall metabolism. These dosage-dependent effects highlight the importance of optimizing this compound dosage to achieve maximum therapeutic benefit with minimal side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in correcting CFTR function. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound’s metabolic pathways include hepatic metabolism, where it is processed by cytochrome P450 enzymes. This metabolism can influence the compound’s bioavailability and efficacy, as well as its interaction with other drugs used in combination therapies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed and transported to target tissues, where it interacts with CFTR proteins. This compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cellular membranes. This distribution is crucial for ensuring that adequate concentrations of this compound reach the sites of CFTR expression to exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the endoplasmic reticulum and the cell membrane. It interacts with CFTR during its synthesis and folding in the endoplasmic reticulum, facilitating its proper processing and trafficking to the cell surface. This compound’s activity is dependent on its ability to reach and stabilize CFTR in these subcellular compartments, ensuring the protein’s functional expression and chloride channel activity .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse d'Elexacaftor implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'un des intermédiaires critiques est le 3,3,3-trifluoro-2,2-diméthylpropane-1-ol. La méthode de préparation comprend les étapes suivantes :
Réaction de Condensation : L'acide 3,3,3-trifluoropropionique est mis en réaction avec un réactif protecteur dans un solvant, suivi de l'addition d'un réactif de condensation pour obtenir un intermédiaire.
Méthylation : L'intermédiaire est ensuite mis en réaction avec un agent méthylant et une base pour former un autre intermédiaire.
Réduction : L'intermédiaire final est dissous dans un solvant et mis en réaction avec un agent réducteur pour obtenir le 3,3,3-trifluoro-2,2-diméthylpropane-1-ol.
Méthodes de Production Industrielle : La production industrielle d'this compound suit des voies de synthèse similaires mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé implique l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle de la qualité .
Analyse Des Réactions Chimiques
Types de Réactions : Elexacaftor subit diverses réactions chimiques, notamment:
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et Conditions Courants:
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les conditions des réactions de substitution varient en fonction des groupes spécifiques impliqués, mais comprennent souvent l'utilisation de catalyseurs et de solvants.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de la Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie : Utilisé comme composé modèle pour l'étude des correcteurs CFTR et de leurs interactions avec d'autres molécules.
Biologie : Investigué pour ses effets sur les processus cellulaires et le repliement des protéines.
Industrie : Utilisé dans le développement de nouveaux modulateurs CFTR et de thérapies combinées.
5. Mécanisme d'Action
This compound agit comme un correcteur CFTR en se liant à la protéine CFTR et en facilitant son repliement et son trafic adéquats vers la surface cellulaire. Cela augmente la quantité de protéine CFTR fonctionnelle disponible, ce qui contribue à réguler le transport des ions chlorure et sodium à travers les cellules épithéliales. L'association avec le tezacaftor et l'ivacaftor améliore encore l'efficacité en stabilisant la protéine et en augmentant son activité de canal .
Composés Similaires:
Tezacaftor : Un autre correcteur CFTR utilisé en association avec l'ivacaftor.
Ivacaftor : Un potentialisateur CFTR qui augmente l'activité de canal de la protéine CFTR.
Lumacaftor : Un correcteur CFTR de première génération utilisé en association avec l'ivacaftor.
Comparaison : this compound est considéré comme un correcteur CFTR de nouvelle génération avec une structure et un mécanisme différents par rapport aux correcteurs de première génération comme le tezacaftor et le lumacaftor. Il a montré une plus grande efficacité dans le traitement des patients présentant une mutation F508del-CFTR, ce qui en fait un élément crucial de la triple association thérapeutique Trikafta .
La capacité unique d'this compound à corriger le repliement et le trafic de la protéine CFTR, combinée à ses effets synergiques avec le tezacaftor et l'ivacaftor, le distingue des autres modulateurs CFTR .
Propriétés
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHVFSOIWFBTE-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027907 | |
| Record name | Elexacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cystic fibrosis (CF) is the result of a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR proteins produced by this gene are transmembrane ion channels that move sodium and chloride across cell membranes - water follows the flow of chloride ions to the cell surface, which consequently helps to hydrate the surface of the cell and thin the secretions (i.e. mucous) around the cell. Mutations in the CFTR gene produce CFTR proteins of insufficient quantity and/or function, leading to defective ion transport and a build-up of thick mucous throughout the body that causes multi-organ disease involving the pulmonary, gastrointestinal, and pancreatic systems (amongst others). The most common CFTR mutation, the _F508del_ mutation, is estimated to account for 70 to 90% of all CFTR mutations and results in severe processing and trafficking defects of the CFTR protein. Elexacaftor is a CFTR corrector that modulates CFTR proteins to facilitate trafficking to the cell surface for incorporation into the cell membrane. The end result is an increase in the number of mature CFTR proteins present at the cell surface and, therefore, improved ion transport and CF symptomatology. Elexacaftor is used in combination with tezacaftor, another CFTR corrector with a different mechanism of action, and ivacaftor, a CFTR potentiator that improves the function of CFTR proteins on the cell surface - this multi-faceted, triple-drug approach confers a synergistic effect beyond that seen in typical corrector/potentiator dual therapy regimens. | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2216712-66-0 | |
| Record name | Elexacaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elexacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELEXACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




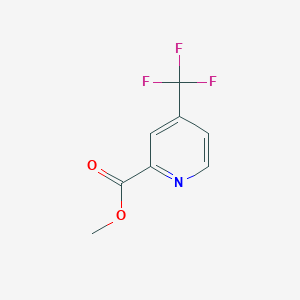
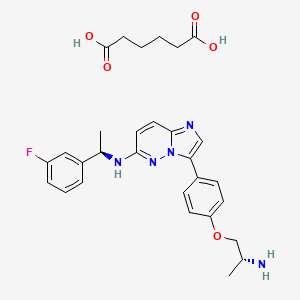
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
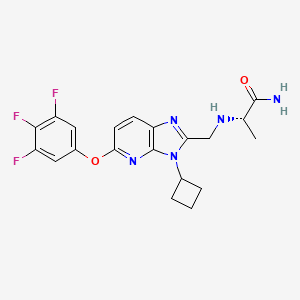
![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)
